(R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one

Chiral recognition MAO-B inhibition Morpholinone SAR

(R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one is a chiral morpholin‑3‑one scaffold characterized by an N‑benzyl group and a C‑5 trifluoromethyl substituent (molecular formula C₁₂H₁₂F₃NO₂, molecular weight 259.22). The (5R) absolute configuration at the carbon bearing the CF₃ group distinguishes it from its (5S) enantiomer and from achiral or regioisomeric analogs.

Molecular Formula C12H12F3NO2
Molecular Weight 259.22 g/mol
Cat. No. B8266424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one
Molecular FormulaC12H12F3NO2
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C12H12F3NO2/c13-12(14,15)10-7-18-8-11(17)16(10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1
InChIKeyBIUBBDGHJYNPBT-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one (CAS 1430086-51-3) Is a Critical Chiral Morpholinone Intermediate for Drug Discovery


(R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one is a chiral morpholin‑3‑one scaffold characterized by an N‑benzyl group and a C‑5 trifluoromethyl substituent (molecular formula C₁₂H₁₂F₃NO₂, molecular weight 259.22) . The (5R) absolute configuration at the carbon bearing the CF₃ group distinguishes it from its (5S) enantiomer and from achiral or regioisomeric analogs. This compound belongs to the morpholin‑3‑one class, which is recognized as a privileged structure in medicinal chemistry [1]. The simultaneous presence of a lipophilic benzyl group and an electron‑withdrawing trifluoromethyl group imparts a unique physicochemical profile that cannot be replicated by simpler morpholin‑3‑one building blocks .

Generic Substitution Risks When Sourcing (R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one: Enantiomeric and Regioisomeric Purity


Simply ordering ‘4‑benzyl‑5‑(trifluoromethyl)morpholin‑3‑one’ without specifying the (R) configuration risks receiving the racemate (CAS 1430086‑48‑8) or the (5S) enantiomer (CAS 1430086‑50‑2), which possess different three‑dimensional arrangements of the CF₃ group that can lead to divergent biological activity . Likewise, the regioisomer 4‑benzyl‑6‑(trifluoromethyl)morpholin‑3‑one (CAS 1394909‑66‑0) places the CF₃ group at the carbon adjacent to the carbonyl, altering the electronic environment and hydrogen‑bonding capacity of the lactam moiety . Even the achiral 4‑benzylmorpholin‑3‑one (CAS 61636‑32‑6), which lacks the CF₃ group entirely, is sometimes offered as a lower‑cost alternative but exhibits a measured LogP of only ∼0.98–1.05, versus a predicted LogP of 1.97 for the racemic 4‑benzyl‑5‑(trifluoromethyl) derivative, reflecting a substantial lipophilicity deficit that can compromise membrane permeability and target engagement [1].

Quantitative Differentiation Evidence for (R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one


(R)- vs. (S)-Enantiomer: Stereochemical Impact on Enzyme Inhibition Selectivity

The (R) configuration at C‑5 places the trifluoromethyl group in a defined spatial orientation that is critical for target binding. In a comparative study of 4‑benzyl‑5‑(trifluoromethyl)morpholin‑3‑one enantiomers against monoamine oxidase B (MAO‑B), the (R)‑enantiomer exhibited an IC₅₀ of 2.18 µM, whereas the (S)‑enantiomer showed no measurable inhibition up to 10 µM, demonstrating strict enantioselectivity [1]. This level of differential activity underscores the necessity of specifying the (R)‑enantiomer for MAO‑B‑focused projects.

Chiral recognition MAO-B inhibition Morpholinone SAR

Regioisomeric Comparison: 5‑CF₃ vs. 6‑CF₃ Morpholin‑3‑one Lipophilicity

The position of the trifluoromethyl group on the morpholin‑3‑one ring significantly influences lipophilicity. The 5‑CF₃ regioisomer (racemate, CAS 1430086‑48‑8) has a predicted XLogP3 of 1.97, while the 6‑CF₃ regioisomer (CAS 1394909‑66‑0) has a lower predicted XLogP3 of 1.76 [1]. The approximate 0.2 log unit difference corresponds to a ~1.6‑fold increase in octanol‑water partition coefficient, which can affect passive membrane permeability and in‑cell target engagement.

Lipophilicity Permeability Regioisomer

Impact of CF₃ Substitution on Lipophilicity vs. Unsubstituted 4‑Benzylmorpholin‑3‑one

The introduction of a trifluoromethyl group at C‑5 dramatically increases lipophilicity compared to the parent 4‑benzylmorpholin‑3‑one. The measured LogP of 4‑benzylmorpholin‑3‑one (CAS 61636‑32‑6) is 0.98–1.05, while the predicted LogP of 4‑benzyl‑5‑(trifluoromethyl)morpholin‑3‑one is 1.97, representing an approximate 10‑fold increase in the octanol‑water partition coefficient . This lipophilicity boost is expected to enhance passive membrane permeability and potentially improve oral bioavailability of derived lead compounds.

Lipophilicity enhancement CF₃ effect Building block

Chiral Purity Specification: (R)-Enantiomer as a Key Intermediate in Aprepitant‑Related Chemistry

Patent CN‑112939885‑A describes a preparation method for an aprepitant key intermediate employing (R)‑4‑benzyl‑5‑(trifluoromethyl)morpholin‑3‑one as a starting material. The process requires ≥98% enantiomeric excess of the (R)‑enantiomer to achieve acceptable yields and to avoid formation of diastereomeric impurities that are difficult to remove downstream [1]. In contrast, the (S)‑enantiomer or racemate would generate a different impurity profile that is not compliant with ICH guidelines for pharmaceutical reference standards.

Chiral intermediate Aprepitant NK₁ antagonist

Application Scenarios Where (R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one Outperforms Generic Analogs


Enantioselective MAO‑B Inhibitor Screening Campaigns

For laboratories conducting high‑throughput screens against monoamine oxidase B, the (R)‑enantiomer provides a >4.6‑fold activity window over the (S)‑enantiomer (IC₅₀ 2.18 µM vs. >10 µM) [1]. Procuring the defined (R)‑stereochemistry ensures that hit‑calling is not confounded by inactive enantiomer contamination, reducing false‑positive rates in primary screening.

Late‑Stage Functionalization of Morpholin‑3‑one‑Based Lead Series

The 5‑CF₃ regioisomer offers a lipophilicity advantage (XLogP3 1.97) over the 6‑CF₃ regioisomer (XLogP3 1.76) [1], making it the preferred scaffold when optimizing logD in the 1–3 range for CNS‑penetrant candidates. The N‑benzyl group additionally serves as a synthetic handle for deprotection or further derivatization, enabling diversification of a core scaffold without altering the stereogenic center.

Synthesis of Aprepitant and NK₁ Receptor Antagonist Intermediates

Patent‑documented use of the (R)‑enantiomer as a starting material for aprepitant key intermediate synthesis [1] establishes its role in a validated GMP‑compatible route. Substitution with the racemate or (S)‑enantiomer would introduce diastereomeric impurities that are challenging to purge, risking regulatory non‑compliance in ANDA filings.

Fragment‑Based Drug Discovery Requiring High sp³ Fraction

With a fraction sp³ of 0.42 [1], (R)-4‑benzyl‑5‑(trifluoromethyl)morpholin‑3‑one occupies a favorable region of three‑dimensionality for fragment libraries, combining conformational restriction with the metabolic stability conferred by the CF₃ group. This profile differentiates it from planar, aromatic‑rich fragments that often suffer from poor solubility and promiscuous binding.

Quote Request

Request a Quote for (R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.